molecular formula C23H24ClN3O3S B2410979 6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215793-13-7

6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2410979
CAS RN: 1215793-13-7
M. Wt: 457.97
InChI Key: UWNSTTAYANCDEU-UHFFFAOYSA-N
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Description

The compound “6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Pyridine is a planar molecule that follows Huckel’s criteria for aromaticity . It is similar to benzene, with an N-atom replacing one of the C-H groups . The specific compound you mentioned likely has a complex three-dimensional structure due to the presence of multiple functional groups and a large number of atoms. Unfortunately, the exact molecular structure analysis for this compound is not available in the search results.

Scientific Research Applications

Antimycobacterial Potential

  • The compound, as part of a group of tetrahydrothieno[2,3-c]pyridine-3-carboxamides, has shown significant promise in the treatment of tuberculosis. A related compound was identified as notably potent against Mycobacterium tuberculosis (MTB), demonstrating higher activity than several standard drugs and exhibiting no cytotoxicity at certain concentrations. This highlights its potential as an effective antimycobacterial agent (Nallangi et al., 2014).

Antibacterial Activity

  • Another study explored the synthesis of various tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, which were tested for their antibacterial properties. These compounds effectively inhibited the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli, though not Bacillus subtilis. The relationship between the compounds' electronic structure and their biological activity was also examined, offering insights into their antibacterial efficacy (Doshi et al., 2015).

Heterocyclic Synthesis

  • The compound is part of a class of substances used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, derivatives of this compound have been employed to create fused pyridothienopyrimidines, offering a wealth of possibilities for developing new therapeutic agents with diverse biological activities (Ahmed, 2003).

Inhibitor Development for Tuberculosis

  • In tuberculosis research, derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been developed as inhibitors targeting Mycobacterium tuberculosis pantothenate synthetase. This approach, utilizing molecular hybridization from known antimycobacterial leads, has led to compounds with significant inhibitory activity against MTB and non-cytotoxic properties, offering potential pathways for new TB treatments (Samala et al., 2014).

Anticancer Applications

  • Although detailed studies specific to 6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride in cancer are not available, related compounds in the tetrahydrothieno[2,3-c]pyridine class have been investigated for their potential anticancer properties. These studies contribute to the broader understanding of the compound's therapeutic potential (Temple et al., 1983).

properties

IUPAC Name

6-ethyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c1-2-26-12-11-18-19(14-26)30-23(20(18)21(24)27)25-22(28)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16;/h3-10,13H,2,11-12,14H2,1H3,(H2,24,27)(H,25,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSTTAYANCDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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